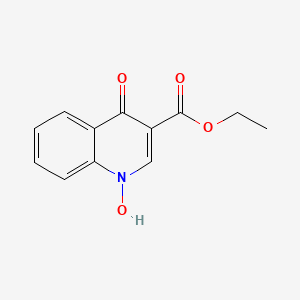![molecular formula C18H31NO2 B14246773 6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole CAS No. 474801-03-1](/img/structure/B14246773.png)
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of both dioxino and pyrrole rings in its structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole involves several steps, typically starting with the preparation of the pyrrole ring followed by the introduction of the dioxino moiety. Common synthetic routes include:
Cyclization Reactions: The formation of the pyrrole ring through cyclization of appropriate precursors.
Alkylation: Introduction of the dodecyl group via alkylation reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to facilitate the process.
Chemical Reactions Analysis
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the compound’s functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-Dodecyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole can be compared with other similar compounds, such as:
6-Benzyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole: Similar structure but with a benzyl group instead of a dodecyl group.
6-Ethyl-2,3-dihydro-6H-[1,4]dioxino[2,3-c]pyrrole: Contains an ethyl group instead of a dodecyl group.
The uniqueness of this compound lies in its specific structural features and the resulting properties, which may differ significantly from those of its analogs.
Properties
CAS No. |
474801-03-1 |
|---|---|
Molecular Formula |
C18H31NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
6-dodecyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-19-15-17-18(16-19)21-14-13-20-17/h15-16H,2-14H2,1H3 |
InChI Key |
PDKJCODTKNRISL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=C2C(=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
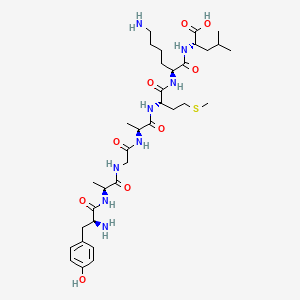
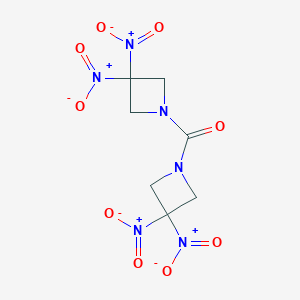
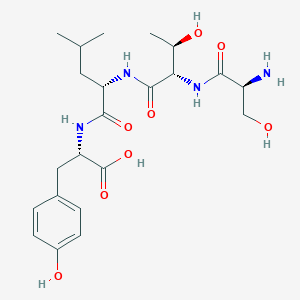
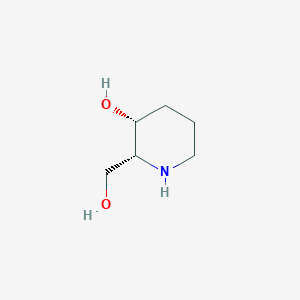
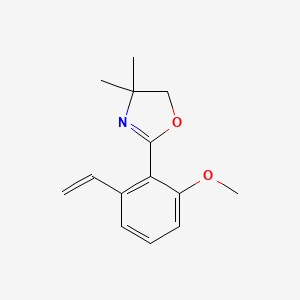
methanone](/img/structure/B14246750.png)

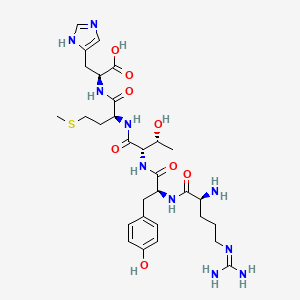
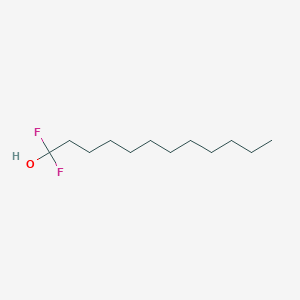
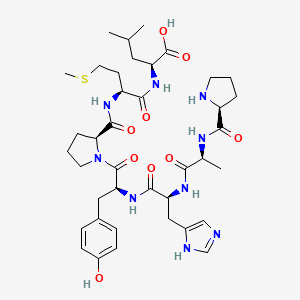
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
